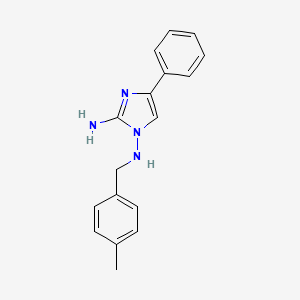

N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Overview

Description

N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine (NMBPIDA) is an organic compound belonging to the family of imidazole diamines. It is a colorless solid with a molecular weight of 263.36 g/mol. NMBPIDA is a versatile compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, a catalyst in organic reactions, and a biochemical and physiological agent.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of substituted imidazolidine derivatives, including compounds structurally related to N1-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine, have shown promise in the development of pharmaceutical agents with potent anti-inflammatory and analgesic properties. A study synthesized a range of these derivatives and evaluated their bioactivity, revealing that certain compounds exhibited significant anti-inflammatory and analgesic actions while maintaining a superior gastrointestinal safety profile compared to the control, Indomethacin. This suggests the potential of these compounds for further research and development as orally active anti-inflammatory agents with low toxicity risk (Husain et al., 2015).

Pharmacokinetics and Thromboxane Inhibition

The pharmacokinetic behavior and therapeutic effects of new imidazole derivatives, such as sodium 4-[alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl]-3,5-dimethylbenzoate dihydrate, have been studied for their potential in preventing ischemic circulatory disorders. These compounds act as selective inhibitors of thromboxane synthetase, showing prolonged inhibition of thromboxane production in animal models after oral administration. The slow dissociation from thromboxane synthetase's active sites suggests these compounds' potential as long-lasting therapeutic agents in thrombotic disorders (Iwata et al., 1990).

Neuroprotective Effects

Research into novel azaindolizinone derivatives, such as ZSET1446 (spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one), has explored their neuroprotective effects, particularly in cognitive impairments induced by substances like methamphetamine. ZSET1446 has demonstrated significant efficacy in ameliorating recognition memory impairments without affecting exploratory behavior, pointing to its potential for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Ito et al., 2007).

Anticancer Activity

Studies on the anticancer activity of imidazole and phenyl dialkyl triazenes have shown broad-spectrum anti-tumor action against tumors resistant to conventional alkylating agents. These compounds require at least one N-methyl group for anticancer activity, highlighting the importance of structural features in their effectiveness. This research contributes to understanding the molecular mechanisms behind their anticancer properties and their potential therapeutic applications (Audette et al., 1973).

properties

IUPAC Name |

1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFOGZNSSXSKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine | |

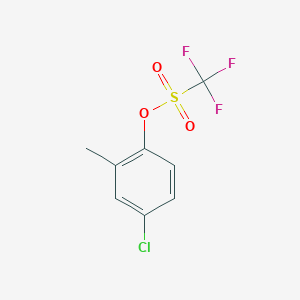

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

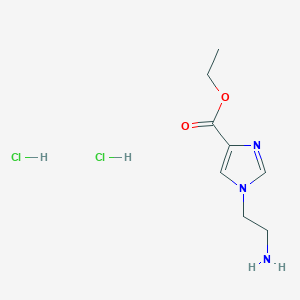

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)